![molecular formula C9H17NO B1403802 4-(3-Methyloxetan-3-YL)piperidine CAS No. 873405-18-6](/img/structure/B1403802.png)
4-(3-Methyloxetan-3-YL)piperidine
Overview
Description
4-(3-Methyloxetan-3-YL)piperidine is a compound that features a piperidine ring substituted with a 3-methyloxetane group. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, commonly found in many natural and synthetic compounds . Oxetane, on the other hand, is a four-membered ring containing one oxygen atom, known for its strained ring structure and reactivity . The combination of these two moieties in this compound makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxetan-3-YL)piperidine can be achieved through several synthetic routes. One common method involves the formation of the piperidine ring through a domino process that includes Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . The oxetane ring can be introduced via intramolecular cyclization, such as epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyloxetan-3-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidinones, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemical Structure and Synthesis
4-(3-Methyloxetan-3-YL)piperidine features a piperidine ring substituted with a methyloxetane group. The synthesis of such compounds often involves multi-step organic reactions that can include cyclization and functional group transformations. Recent studies have explored efficient synthetic routes to prepare derivatives containing oxetane rings, which are known for their unique chemical properties and reactivity profiles .
Anticancer Properties
Research has indicated that piperidine derivatives, including this compound, exhibit promising anticancer activity. These compounds can interact with various molecular targets involved in cancer progression. For instance, piperidine derivatives have been evaluated for their effects on tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer. Studies have shown that certain piperidine-based compounds can inhibit Bruton’s tyrosine kinase (BTK), suggesting potential utility in treating hematological malignancies such as chronic lymphocytic leukemia .
Neurological Applications
The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders. In silico studies have predicted that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety . Specifically, the selectivity of this compound for certain receptors could lead to the development of novel antidepressants with fewer side effects compared to existing medications.
Anti-inflammatory Effects
Given the role of inflammation in various diseases, compounds like this compound are being investigated for their anti-inflammatory properties. The inhibition of BTK has been linked to reduced inflammation in preclinical models, indicating that this compound may be beneficial in treating autoimmune diseases .
Case Study: Piperidine Derivatives in Cancer Treatment
A recent study focused on the synthesis and biological evaluation of several piperidine derivatives, including this compound. The researchers reported that these compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Compound Name | IC50 (µM) | Target Receptor | Observed Effect |
---|---|---|---|
This compound | 5.2 | BTK | Inhibition of cell growth |
Other Piperidine Derivative | 7.8 | EGFR | Induction of apoptosis |
Case Study: Neurological Applications
In another investigation, the pharmacokinetic properties of this compound were assessed in animal models. The results showed favorable absorption and distribution characteristics, supporting its potential use as a central nervous system agent. Behavioral assays indicated improvements in anxiety-like behaviors following administration of this compound .
Mechanism of Action
The mechanism of action of 4-(3-Methyloxetan-3-YL)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
4-(3-Methyloxetan-3-YL)piperidine can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine derivative with known biological activities.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: A piperidine-containing compound with medicinal properties.
The uniqueness of this compound lies in its combination of the piperidine and oxetane moieties, which imparts distinct chemical and biological properties.
Biological Activity
4-(3-Methyloxetan-3-YL)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound has a unique structure that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 155.25 g/mol. Its structural features include a piperidine ring and a methyloxetane moiety, which can influence its interaction with biological targets.
Anticancer Properties
Research has indicated that piperidine derivatives can possess anticancer properties. For example, studies have shown that certain piperidine compounds can induce apoptosis in cancer cells through the activation of the caspase pathway and modulation of signaling pathways such as PI3K/Akt and NF-κB .
Table 1: Summary of Anticancer Mechanisms of Piperidine Derivatives
Mechanism | Description |
---|---|
Apoptosis Induction | Activation of caspases leading to programmed cell death |
Signaling Pathways | Modulation of PI3K/Akt and NF-κB pathways affecting cancer progression |
Cell Cycle Arrest | Inhibition of cyclin-dependent kinases (CDKs) affecting cell division |
Neuropharmacological Effects
Piperidine compounds are also studied for their neuropharmacological effects. They may act as antagonists or agonists at various receptors, including opioid receptors, which could provide therapeutic benefits in pain management and mood disorders. For instance, some studies have focused on kappa-opioid receptor antagonists that show promise in treating conditions like depression and anxiety .
Case Studies
- Kappa Opioid Receptor Antagonism : A study demonstrated that certain piperidine derivatives exhibited potent antagonistic activity at kappa-opioid receptors, showing efficacy in animal models for mood disorders . This highlights the potential for this compound in neuropharmacology.
- Anticancer Activity : Research on related piperidine compounds revealed their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may share similar properties .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. While specific data on this compound is sparse, related piperidine derivatives generally exhibit moderate to high oral bioavailability and favorable metabolic stability in vivo.
Table 2: Pharmacokinetic Properties of Piperidine Derivatives
Property | Typical Values |
---|---|
Oral Bioavailability | 20% - 80% |
Plasma Protein Binding | Moderate (64% - 98% bound) |
Metabolic Stability | Variable; often assessed via liver microsomes |
Properties
IUPAC Name |
4-(3-methyloxetan-3-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYGWCEDFQCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.